セレン化ガリウム (Ga2Se3)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gallium selenide (Ga2Se3) is a chemical compound composed of gallium and selenium. It has a defect sphalerite structure, which is a cubic form of zinc sulfide. Gallium selenide is a p-type semiconductor and is known for its reddish-black crystalline appearance. It is used in various applications due to its unique properties, including its ability to hydrolyze slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .

科学的研究の応用

Gallium selenide has a wide range of scientific research applications due to its unique properties:

Biology: Gallium selenide’s semiconductor properties make it useful in biosensors and bioimaging applications.

Medicine: It is explored for its potential use in drug delivery systems and therapeutic agents.

Industry: Gallium selenide is used in the production of semiconductors, photo-optic applications, and as an intermediate in food, agriculture, and pharmaceuticals

作用機序

Target of Action

Gallium Selenide (Ga2Se3) is primarily targeted for use in semiconductor applications , display technologies, and photovoltaic devices . It is also used in the production of thin films through a process known as sputtering .

Mode of Action

Gallium Selenide (Ga2Se3) is a p-type semiconductor . It has a defect sphalerite structure, which is a cubic form of ZnS . This structure allows it to interact with its targets by forming a union of elements .

Biochemical Pathways

Gallium Selenide (Ga2Se3) affects the electronic structure of two-dimensional crystals containing a small number of layers . The electronic band structure of the layered GaSe crystal was investigated by the first-principles density functional theory calculations . It also plays a role in the generation of second-harmonic (SHG) response and high laser-induced damage threshold (LIDT) .

Pharmacokinetics

It’s known that ga2se3 hydrolyses slowly in water and quickly in mineral acids to form toxic hydrogen selenide gas .

Result of Action

The action of Gallium Selenide (Ga2Se3) results in the formation of high-quality monolayer GaSe nanosheets with multiple shapes and sizes . These nanosheets show improved performance with photoresponse time less than 0.7 ms and responsibility up to 3,000 A/W .

Action Environment

The action, efficacy, and stability of Gallium Selenide (Ga2Se3) can be influenced by environmental factors. For instance, it hydrolyses slowly in water and quickly in mineral acids . It’s also noted that the Ga/Se ratio plays a critical role in the evolution of the domain shape and size .

準備方法

Synthetic Routes and Reaction Conditions: Gallium selenide can be synthesized through various methods, including vapor phase deposition and sol-gel techniques. In vapor phase deposition, high-quality monolayer gallium selenide nanosheets are grown by tuning the gallium to gallium selenide ratio in the precursor. This method allows for the controlled synthesis of large and uniform gallium selenide crystals The formation of gallium selenide crystals occurs at temperatures between 743 and 823 K .

Industrial Production Methods: Industrial production of gallium selenide typically involves the union of gallium and selenium elements under controlled conditions. The process requires precise temperature and pressure control to ensure the formation of high-purity gallium selenide crystals.

化学反応の分析

Types of Reactions: Gallium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is vulnerable to oxidizing agents due to the reducing capabilities of the selenide ion .

Common Reagents and Conditions:

Oxidation: Gallium selenide can be oxidized by strong oxidizing agents, leading to the formation of gallium oxide and selenium dioxide.

Reduction: Reduction reactions involving gallium selenide typically use reducing agents such as hydrogen gas or hydrazine.

Substitution: Substitution reactions can occur when gallium selenide reacts with halogens, resulting in the formation of gallium halides and selenium halides.

Major Products Formed:

Oxidation: Gallium oxide (Ga2O3) and selenium dioxide (SeO2)

Reduction: Gallium metal (Ga) and elemental selenium (Se)

Substitution: Gallium halides (GaX3) and selenium halides (SeX2), where X represents a halogen.

類似化合物との比較

Gallium selenide can be compared with other similar compounds, such as gallium monoselenide (GaSe) and gallium sulfide (GaS). These compounds share some similarities but also have distinct differences:

Gallium Monoselenide (GaSe): Gallium monoselenide has a hexagonal layer structure and is used as a photoconductor and in nonlinear optics. It differs from gallium selenide in its crystal structure and specific applications.

Gallium Sulfide (GaS): Gallium sulfide has a similar hexagonal layer structure and is used in optoelectronic applications. It shares some properties with gallium selenide but differs in its elemental composition and specific uses.

Gallium selenide’s uniqueness lies in its defect sphalerite structure and its ability to hydrolyze in water and mineral acids, forming toxic hydrogen selenide gas .

特性

CAS番号 |

12024-24-7 |

|---|---|

分子式 |

GaSe |

分子量 |

148.69 g/mol |

IUPAC名 |

gallium;selenium |

InChI |

InChI=1S/Ga.Se |

InChIキー |

QNWMNMIVDYETIG-UHFFFAOYSA-N |

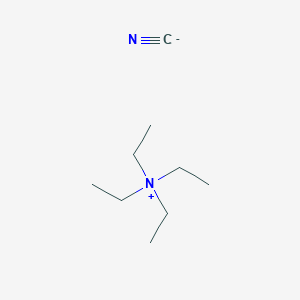

SMILES |

[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2] |

正規SMILES |

[Ga].[Se] |

Key on ui other cas no. |

58127-88-1 12024-24-7 |

ピクトグラム |

Acute Toxic; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

Q1: What makes the electronic structure of Gallium Selenide (Ga2Se3) unique, and how does this relate to its potential applications?

A1: Gallium Selenide's unique characteristic lies in the intrinsic ordering of cation vacancies within its structure. These vacancies arrange themselves into one-dimensional chains, leading to the formation of a one-dimensional band at the valence-band maximum (VBM) []. This unique electronic structure, confirmed through angle-resolved photoemission spectroscopy, suggests potential for applications in nanoelectronics, particularly in devices relying on one-dimensional electron transport.

Q2: How does Gallium Selenide (Ga2Se3) interact with silicon substrates, and what are the implications for thin-film growth?

A2: Studies using angle-resolved photoemission spectroscopy on Gallium Selenide thin films grown on Si(001):As substrates reveal a good agreement between the observed electronic structure and theoretical predictions []. This suggests a well-defined interface between the film and substrate. Furthermore, the presence of nanometer-scale (111) facets on the Gallium Selenide surface, confirmed by low-energy electron diffraction, provides insights into the growth mechanisms of thin films and their potential for creating specific electronic interfaces [].

Q3: What challenges arise when attempting to grow Gallium Selenide (Ga2Se3) thin films using metal-organic vapor phase epitaxy (MOVPE)?

A3: Metal-organic vapor phase epitaxy (MOVPE) presents challenges in achieving high-quality Gallium Selenide thin films. Premature reactions between the precursors, trimethylgallium (TMGa) and H2Se, can occur in the gas phase, hindering epitaxial growth []. Using ditertiarybutylselenide instead of H2Se with TMGa improves the film quality, demonstrating the importance of precursor selection for controlled growth []. Additionally, substrate selection is crucial, as GaAs substrates lead to detrimental exchange reactions at the interface, resulting in poorly adhered Gallium Selenide films [].

Q4: What are the implications of the observed interface reconstruction in Gallium Selenide (Ga2Se3) / Gallium Arsenide (GaAs) nanoheterostructures?

A4: While not explicitly detailed in the provided abstracts, the mention of interface reconstruction in Gallium Selenide / Gallium Arsenide nanoheterostructures [] suggests complex interactions at the interface. These interactions can significantly influence the electronic properties and overall functionality of the heterostructure, highlighting the importance of understanding and controlling these interfaces for potential device applications.

Q5: How does the understanding of thermodynamic properties contribute to research on Gallium Selenide (Ga2Se3)?

A5: Investigating the thermodynamic properties of Gallium Selenide, as indicated by the mention of an EMF (electromotive force) study [], is crucial for understanding its stability under different conditions. This knowledge is fundamental for predicting its behavior during synthesis, processing, and operation in various applications, ultimately guiding the development of new technologies based on this material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)